molecular formula C6H8N2O4 B034317 (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid CAS No. 103365-69-1

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid

Cat. No.: B034317
CAS No.: 103365-69-1
M. Wt: 172.14 g/mol
InChI Key: GWHDGNNXTNENIF-VKHMYHEASA-N
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Description

(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is a chiral compound with significant importance in various scientific fields. It is a derivative of hexahydropyrimidine and is known for its unique structural properties, which make it a valuable compound in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

1-Methyl-L-4,5-dihydroorotic acid, also known as (4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid or (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC acid, is primarily used as a research intermediate for the synthesis of other optically pure di-substituted dihydroorotic acids and other related derivatives . It is used in the synthesis of Taltirelin , a thyrotropin-releasing hormone (TRH) that has been shown to improve ataxia in patients with spinocerebellar degeneration .

Mode of Action

It is known that the compound is used in the synthesis of taltirelin , which has a central nervous system (CNS) action, including increased locomotor activity, antagonistic effect on reserpine-induced hypothermia, and antagonistic effect on pentobarbital-induced sleep .

Biochemical Pathways

As a precursor to taltirelin , it may indirectly influence the pathways associated with thyrotropin-releasing hormone (TRH) and its effects on the central nervous system .

Pharmacokinetics

It is soluble in dmf (sparingly), dmso (slightly), and methanol (slightly) , which may influence its bioavailability.

Result of Action

As a precursor to taltirelin , it may indirectly contribute to the effects of Taltirelin, which include increased locomotor activity, antagonistic effect on reserpine-induced hypothermia, and antagonistic effect on pentobarbital-induced sleep .

Action Environment

It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . It should be stored under an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts are employed to enhance production efficiency. The process may also include purification steps like crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Hexahydropyrimidine derivatives: These compounds share a similar core structure but differ in functional groups and stereochemistry.

    Pyrimidine carboxylic acids: These compounds have a pyrimidine ring with carboxylic acid functional groups, similar to (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID.

Uniqueness: (S)-1-METHYL-2,6-DIOXOHEXAHYDROPYRIMIDINE-4-CARBOXYLIC ACID is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in pharmaceutical research and development.

Properties

IUPAC Name

(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-8-4(9)2-3(5(10)11)7-6(8)12/h3H,2H2,1H3,(H,7,12)(H,10,11)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDGNNXTNENIF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542516
Record name (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103365-69-1
Record name (4S)-Hexahydro-1-methyl-2,6-dioxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103365-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-1-Methyl-2,6-dioxohexahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinecarboxylic acid, hexahydro-1-methyl-2,6-dioxo-, (4S)
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